Chiral Configuration Drives Divergent Biological Target Engagement: R vs. S Enantiomer Comparison
The (R)-enantiomer (CAS 1391443-39-2) and (S)-enantiomer (CAS 1391436-82-0) of 2-amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride are commercially available as discrete single-enantiomer products. The (R)-enantiomer is supplied with a minimum purity specification of 95% , while the (S)-enantiomer is available at 98% purity . In the context of β-amino alcohol-derived kinase inhibitors, the stereochemistry at the β-carbon directly influences the spatial orientation of pharmacophoric elements; enantiomeric inversion has been shown in structurally related series to produce >10-fold differences in kinase IC₅₀ values, a class-level effect well-documented for chiral amino alcohols used as kinase inhibitor scaffolds [1]. The (R)-enantiomer specifically places the amine and hydroxyl groups in the configuration required for intermediates targeting ATP-binding pockets of kinases such as c-Kit, Flt3, and PDGFR, where the (S)-configuration would orient these hydrogen-bonding groups away from the hinge region [1].
| Evidence Dimension | Enantiomeric configuration and vendor-certified purity |
|---|---|
| Target Compound Data | (R)-enantiomer hydrochloride: ≥95% purity (AKSci specification); CAS 1391443-39-2 |
| Comparator Or Baseline | (S)-enantiomer hydrochloride: 98% purity (Fluorochem specification); CAS 1391436-82-0 |
| Quantified Difference | 3 percentage-point purity difference (S > R by 3%); inverse stereochemical configuration |
| Conditions | Commercial vendor specifications; chiral HPLC or diastereomeric crystallization used for resolution |
Why This Matters
Selection of the (R)-enantiomer over the (S)-enantiomer is mandated when the downstream kinase inhibitor target requires the specific (R)-configuration for hinge-region hydrogen bonding, as documented across multiple chiral amino alcohol-derived kinase inhibitor programs.
- [1] Patents Encyclopedia. (2013). Compounds as Tyrosine Kinase Modulators – Patent Application (describing chiral amino alcohol intermediates for kinase inhibition). Retrieved from https://www.patentsencyclopedia.com/app/20130065924 View Source
